3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide 3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14790214
InChI: InChI=1S/C17H17ClN4OS/c1-21-17(13-9-24-10-14(13)20-21)19-16(23)5-7-22-6-4-11-2-3-12(18)8-15(11)22/h2-4,6,8H,5,7,9-10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H17ClN4OS
Molecular Weight: 360.9 g/mol

3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

CAS No.:

Cat. No.: VC14790214

Molecular Formula: C17H17ClN4OS

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide -

Specification

Molecular Formula C17H17ClN4OS
Molecular Weight 360.9 g/mol
IUPAC Name 3-(6-chloroindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Standard InChI InChI=1S/C17H17ClN4OS/c1-21-17(13-9-24-10-14(13)20-21)19-16(23)5-7-22-6-4-11-2-3-12(18)8-15(11)22/h2-4,6,8H,5,7,9-10H2,1H3,(H,19,23)
Standard InChI Key CNENERRZOFVMEI-UHFFFAOYSA-N
Canonical SMILES CN1C(=C2CSCC2=N1)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Introduction

General Synthetic Approach

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves:

  • Preparation of the 6-chloroindole Intermediate: Starting from commercially available indole derivatives, chlorination at the 6th position is achieved using reagents like N-chlorosuccinimide.

  • Formation of the Thieno[3,4-c]pyrazole Core: This step involves cyclization reactions using sulfur-containing precursors and hydrazine derivatives.

  • Amide Bond Formation: The final step links the two moieties via a propanamide group using coupling agents such as carbodiimides (e.g., EDC or DCC).

Reaction Conditions

StepReagents/Conditions
ChlorinationN-Chlorosuccinimide, solvent (e.g., DMF)
CyclizationSulfur donor, hydrazine hydrate
Amide CouplingEDC/DCC, base (e.g., triethylamine)

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals corresponding to aromatic protons of the indole ring and protons in the thieno-pyrazole system.

  • ¹³C NMR: Peaks for carbon atoms in aromatic and amide groups.

Mass Spectrometry (MS)

Provides molecular ion peaks confirming the molecular weight (~335 m/z).

Infrared Spectroscopy (IR)

Key absorption bands:

  • Amide group: ~1650 cm⁻¹ (C=O stretch).

  • Indole NH: ~3400 cm⁻¹.

Pharmacological Potential

Compounds containing indole and thienopyrazole moieties have been studied for:

  • Anti-inflammatory Activity: Indoles are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer Properties: Heterocyclic systems such as thienopyrazoles exhibit cytotoxic effects against cancer cell lines.

Docking Studies

Preliminary in silico studies suggest that this compound may interact with biological targets such as kinases or enzymes involved in inflammation or cancer pathways.

Drug Development

Given its structural features, this compound could serve as a lead molecule for designing drugs targeting:

  • Inflammatory diseases.

  • Cancer therapies.

Structural Optimization

Further modifications to enhance solubility, bioavailability, and target specificity are recommended.

This compound represents a promising candidate for further research due to its unique molecular architecture and potential biological activities.

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